Phenyl bis(hydroxymethyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
64191-75-9 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
phenyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI Key |
FVDGZMDWHKWZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Bis Hydroxymethyl Carbamate
Direct Synthetic Routes
Direct synthetic routes aim to construct the Phenyl bis(hydroxymethyl)carbamate molecule in a more convergent manner, often by forming the carbamate (B1207046) linkage as a key step.
Approaches Involving Isocyanate Chemistry for Carbamate Formation
A primary and widely utilized method for carbamate synthesis involves the reaction of an isocyanate with an alcohol. In the context of this compound, this would conceptually involve the reaction of phenyl isocyanate with a bis(hydroxymethyl)amine precursor. However, a more direct conceptual route, though less commonly documented for this specific molecule, would be the reaction of phenyl isocyanate with two equivalents of formaldehyde (B43269). The reactivity of isocyanates makes them valuable intermediates in the synthesis of a wide array of carbamates. The general reaction of phenyl isocyanate with an alcohol proceeds readily, often without the need for a catalyst, although bases can be used to accelerate the reaction with less reactive alcohols. The use of phenyl isocyanate is a foundational method in carbamate chemistry.
Another related approach is the Curtius rearrangement, which generates an isocyanate intermediate from an acyl azide (B81097). For instance, benzoyl azide can undergo thermal decomposition to form phenyl isocyanate, which can then be trapped by an alcohol. While this is a classic method for forming isocyanates and subsequently carbamates, its application to the synthesis of this compound would depend on the choice of the alcohol reactant.
A common laboratory-scale method for preparing phenyl carbamates involves the use of phenyl chloroformate, a phosgene (B1210022) derivative, which reacts with an amine. For example, phenyl chloroformate can be reacted with an amine in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature to yield the corresponding phenyl carbamate.
Exploration of Phosgene-Free and Carbon Dioxide-Based Methodologies
In a move towards greener and safer chemical processes, significant research has been dedicated to developing phosgene-free routes for carbamate synthesis. Carbon dioxide (CO₂), as an abundant, non-toxic, and renewable C1 source, presents an attractive alternative to the highly toxic phosgene.
One such approach involves the one-pot synthesis of N-phenylcarbamates from aromatic amines, CO₂, and metal alkoxides. For instance, aniline (B41778) can react with titanium methoxide (B1231860) in the presence of CO₂ under pressure to produce methyl N-phenylcarbamate in high yield. This method avoids the use of phosgene and demonstrates the potential for direct carboxylation of amines.
Another innovative phosgene-free process is the synthesis of methyl N-phenyl carbamate through the reaction of aniline with methyl carbamate in the presence of a catalyst like zinc chloride. This reaction can achieve high conversion of aniline and high selectivity for the desired product.
Three-component coupling reactions utilizing an amine, carbon dioxide, and an alkyl halide have also been developed. These reactions are often facilitated by a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can proceed under mild conditions to afford the desired carbamate in good yield. The direct utilization of CO₂ in this manner represents a significant advancement in sustainable chemistry.
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Pressure | Product | Yield (%) |
| Aniline, CO₂, Titanium Methoxide | - | - | - | 5 MPa | Methyl N-phenylcarbamate | 85 |
| Aniline, Methyl Carbamate | ZnCl₂ | Methanol | 160 | - | Methyl N-phenylcarbamate | 90.1 (conversion) |
| Aniline, CO₂, Butyl Bromide | DBU | Acetonitrile (B52724) | Ambient | - | N-phenyl butylcarbamate | - |
| Amine, CO₂, Alkyl Halide | Cesium Carbonate | DMF | Ambient | Standard | Alkyl Carbamate | High |
This table presents data from various studies on phosgene-free and CO₂-based carbamate synthesis and may not be specific to this compound.
Indirect Synthesis via Functional Group Interconversion
Indirect methods involve the synthesis of a simpler carbamate precursor followed by the introduction or modification of functional groups to arrive at the target molecule, this compound.
Introduction of Hydroxymethyl Moieties onto Phenylcarbamate Precursors
This approach would begin with a pre-formed phenylcarbamate and then introduce the two hydroxymethyl (-CH₂OH) groups onto the nitrogen atom. This could theoretically be achieved through a reaction with formaldehyde (HCHO) under appropriate conditions. The nitrogen of the carbamate is nucleophilic and could potentially react with the electrophilic carbon of formaldehyde. However, controlling the degree of hydroxymethylation to achieve the bis(hydroxymethyl) product specifically can be challenging and may lead to a mixture of products. This route is less commonly described in the literature for the synthesis of this specific compound compared to methods involving the direct use of a bis(hydroxymethyl) precursor.
Carbamatization of Bis(hydroxymethyl)amine Derivatives
A more common and direct indirect method involves the reaction of a pre-formed bis(hydroxymethyl)amine derivative with a phenyl-containing electrophile to form the carbamate bond. A key example of this strategy is the reaction of bis(hydroxymethyl)amine with phenyl chloroformate. This reaction, typically carried out in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, directly yields this compound. This method is often efficient and provides a straightforward route to the desired product.
| Reactants | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Phenyl chloroformate, bis(hydroxymethyl)amine | Triethylamine | - | 0-5 | This compound | 60-70 |
This table illustrates a specific example of the carbamatization of a bis(hydroxymethyl)amine derivative.
Strategic Derivatization of Polyhydroxylated Precursors
The synthesis of carbamates from polyhydroxylated precursors, or polyols, requires regioselective functionalization to introduce the carbamate moiety at the desired hydroxyl group. While a direct synthesis of this compound from a polyol precursor is not extensively documented in publicly available literature, the principles of such a transformation can be inferred from related syntheses. A key challenge lies in achieving selective carbamoylation in the presence of multiple hydroxyl groups.
One strategy involves the use of protecting groups to temporarily block all but the target hydroxyl groups, followed by carbamoylation and subsequent deprotection. However, a more elegant and efficient approach involves regioselective catalysis. For instance, in the synthesis of carbamate analogues of the natural product SL0101, a borinic ester catalyst has been effectively used to direct the regioselective installation of a carbamate group onto a cyclitol, a type of polyhydroxylated precursor. nih.gov In a relevant study, the exposure of a diol to n-propyl-isocyanate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) resulted in a 1:1 mixture of carbamate regioisomers. nih.gov However, the introduction of a catalytic amount of a specialized borinic acid catalyst, known as the Taylor catalyst, significantly improved the regioselectivity to a 3:1 ratio in favor of the desired isomer. nih.gov This approach highlights the potential for catalyst-controlled regioselectivity in the carbamoylation of polyols, a strategy that could be adapted for the synthesis of this compound from a suitable triol precursor.
The general reaction would involve the reaction of a polyol with a phenyl isocyanate or a related carbamoylating agent in the presence of a catalyst that can differentiate between the hydroxyl groups based on their steric or electronic environment.
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of carbamates, offering milder reaction conditions, improved yields, and enhanced selectivity. Various catalytic systems, including transition metal complexes, organocatalysts, and heterogeneous catalysts, are employed in carbamate formation.
Transition Metal-Catalyzed Pathways
Transition metal catalysis offers powerful methods for the formation of the C-N bond in carbamates. nih.gov Palladium-catalyzed reactions, for example, are well-established for their ability to facilitate key bond-forming steps. nih.gov While a specific palladium-catalyzed synthesis of this compound is not detailed in the literature, computational studies on the synthesis of a structurally related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, provide valuable mechanistic insights. nih.gov These studies suggest a multi-step pathway involving the palladium catalyst to stabilize intermediates and lower activation barriers. nih.gov
Other transition metals like rhodium, ruthenium, and silver have also been utilized in carbamate synthesis. For instance, rhodium and ruthenium carbonyl complexes have been shown to catalyze the reductive carbonylation of nitrobenzenes to form carbamates. nih.gov Silver-based catalysts have been developed for C-H amination reactions to produce functionalized carbamates. rhhz.net These examples underscore the broad applicability of transition metals in constructing the carbamate core structure.
Table 1: Examples of Transition Metal-Catalyzed Carbamate Synthesis
| Catalyst System | Substrates | Product Type | Key Features |
| PdCl2 (2 mol %) | Organic Azides, CO, Alcohols | N-Aryl/Alkyl Carbamates | Mild, neutral conditions; atmospheric pressure of CO. nih.gov |
| Silver-based catalyst with BOX ligand | Carbamate esters with prochiral C-H bonds | Enantioenriched γ-alkynyl γ-aminoalcohols | Enantioselective C-H amination. rhhz.net |
| Ruthenium complexes | Hydroxamates | Intramolecular C-H amidation products | Photosensitization strategy to generate triplet nitrenes. rhhz.net |
Organocatalysis and Acid-Base Catalysis in Carbamate Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an attractive metal-free alternative for carbamate synthesis. beilstein-journals.org These catalysts often operate under mild conditions and exhibit high selectivity. beilstein-journals.org
N-methylimidazole (NMI) has been shown to be an effective catalyst for the one-pot synthesis of carbamates from hydroxamic acids via the Lossen rearrangement. organic-chemistry.org This method avoids the use of harsh reagents and produces carbamates in high yields. organic-chemistry.org The reaction proceeds through an isocyanate intermediate, which is then trapped by an alcohol in the presence of NMI to form the carbamate. organic-chemistry.org
Another common organocatalytic strategy involves the use of a strong, non-nucleophilic base like DBU. In the synthesis of isocyanates from arylamines and CO2, DBU acts as both a capture agent for CO2 and a catalyst for the dehydration of the resulting carbamic acid intermediate. organic-chemistry.org The in-situ generated isocyanate can then react with an alcohol to yield the desired carbamate. organic-chemistry.org
Table 2: Organocatalyzed Carbamate Synthesis
| Catalyst | Reagents | Reaction Type | Yield (%) |
| N-Methylimidazole (NMI) | Hydroxamic acid, Arylsulfonyl chloride, Alcohol | Lossen Rearrangement | up to 97% |
| DBU | Arylamine, CO2, Dehydrating agent, Alcohol | In-situ isocyanate formation | Not specified |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for sustainable chemical production. They can be easily separated from the reaction mixture and recycled, reducing waste and cost. While specific applications of heterogeneous catalysts for the production of this compound are not widely reported, related processes provide a strong basis for their potential use.
For example, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds efficiently in the presence of a heterogeneous tin catalyst to yield various carbamates. organic-chemistry.org This method is noted for its mild conditions and broad functional group tolerance. organic-chemistry.org Additionally, the thermal decomposition of carbamates to produce isocyanates, a key intermediate for carbamate synthesis, has been studied using various solid catalysts, including metal oxides like ZnO and Al2O3, and montmorillonite (B579905) clay. researchgate.net A continuous flow process coupling a Curtius rearrangement with biocatalytic impurity removal has also been developed for the synthesis of carbamate products, showcasing a sustainable approach. beilstein-journals.org The use of immobilized enzymes, such as Candida antarctica Lipase B (CALB), for the synthesis of polyesters from 2,5-bis(hydroxymethyl)furan demonstrates the potential of biocatalysis in reactions involving diols, which could be extended to carbamate synthesis. nih.gov
The development of robust and recyclable heterogeneous catalysts for the direct synthesis of this compound from readily available starting materials would represent a significant advancement towards a more sustainable manufacturing process.
Chemical Reactivity and Transformation Pathways of Phenyl Bis Hydroxymethyl Carbamate
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group in Phenyl bis(hydroxymethyl)carbamate is a critical determinant of its chemical behavior, participating in cleavage, transfer, and rearrangement reactions.
Nucleophilic Reactivity and Cleavage Mechanisms
The cleavage of the carbamate bond, particularly through hydrolysis, is a fundamental reaction pathway. For N,N-disubstituted aryl carbamates like this compound, hydrolysis under basic conditions is generally understood to proceed via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. rsc.orgnih.govnih.gov This pathway involves the direct attack of a nucleophile, such as a hydroxide (B78521) ion, on the electrophilic carbonyl carbon of the carbamate. This attack forms a transient tetrahedral intermediate, which then collapses, leading to the cleavage of the phenyl ester bond and the release of phenol (B47542) and the corresponding carbamic acid. The carbamic acid of the bis(hydroxymethyl)amine is unstable and would be expected to decompose further.
In contrast, N-monosubstituted aryl carbamates often hydrolyze through a competing elimination-addition (E1cB) mechanism, which involves the deprotonation of the carbamate nitrogen followed by the formation of an isocyanate intermediate. rsc.orgnih.gov For an N,N-disubstituted carbamate such as this compound, the absence of a proton on the nitrogen atom precludes the E1cB pathway, making the BAc2 mechanism the more probable route for nucleophilic cleavage. nih.gov The rate of this hydrolysis is influenced by the nature of the phenyl leaving group; electron-withdrawing substituents on the phenyl ring would enhance the electrophilicity of the carbonyl carbon and stabilize the phenolate (B1203915) leaving group, thus accelerating the reaction. nih.gov
The carbamate moiety can also be cleaved by other nucleophiles, such as amines or alcohols, in reactions that are mechanistically similar to hydrolysis. youtube.com
Transcarbamoylation Reactions and Ester Exchange
Transcarbamoylation, or transurethanization, is a process where the carbamoyl (B1232498) group is transferred from the phenyl group to another alcohol. helsinki.firesearchgate.net This reaction represents an ester exchange at the carbamate core. The reaction is typically catalyzed by a base or a specific catalyst and involves the nucleophilic attack of an alcohol on the carbamate's carbonyl carbon. researchgate.net
This process is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the phenol byproduct. The efficiency of the exchange depends on the nucleophilicity of the incoming alcohol and the stability of the leaving phenoxide group. This type of reaction is of significant interest in the context of polymer chemistry, particularly for the recycling of polyurethanes. researchgate.netacs.org
| Reaction Type | Reagents | Typical Conditions | Products | Reference |
| Transcarbamoylation | This compound, Alcohol (R-OH) | Base catalyst (e.g., NaOR), Heat | Alkyl bis(hydroxymethyl)carbamate, Phenol | helsinki.fi |
| Aminolysis | This compound, Amine (R-NH2) | Heat, High concentration of amine | N-Substituted urea (B33335) derivative, Phenol | youtube.com |
Rearrangement Processes Involving the Phenylcarbamate Group
Aryl carbamates are known to undergo certain rearrangement reactions, with the Snieckus-Fries rearrangement being a notable example. This reaction typically involves the ortho-metalation of an aryl carbamate using a strong base, followed by an intramolecular acyl transfer from the nitrogen to the ortho position of the aromatic ring, yielding a hydroxybenzamide. nih.govacs.org
For this compound, treatment with a strong base like sodium diisopropylamide (NaDA) in an etheral solvent could potentially induce ortho-metalation on the phenyl ring. nih.gov The resulting arylsodium intermediate could then rearrange, with the bis(hydroxymethyl)carbamoyl group migrating to the adjacent carbon on the ring. The final product, after acidic workup, would be a derivative of salicylic (B10762653) acid amide. The reaction's feasibility and rate would depend on factors like temperature and the specific substituents on the aryl ring. acs.org
Another related rearrangement is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. organic-chemistry.orgorganic-chemistry.org While this reaction is specific to thiocarbamates, it highlights the potential for intramolecular rearrangements within this class of compounds, often requiring high temperatures or catalysis. organic-chemistry.orgresearchgate.net
Transformations of the Bis(hydroxymethyl) Functionalities
The two N-hydroxymethyl (-CH₂OH) groups are reactive sites that can undergo a range of transformations independently of the carbamate core. These primary alcohol-like functionalities, attached to a nitrogen atom, have distinct chemical properties.
Controlled Oxidation and Reduction Reactions
The N-hydroxymethyl groups can be oxidized to yield different products depending on the reagents and reaction conditions. Mild oxidation could potentially convert one or both hydroxymethyl groups into N-formyl groups. Further oxidation under more vigorous conditions could lead to the formation of a carboxylic acid functionality, although this may also be accompanied by the decomposition of the carbamate. The oxidation of N-hydroxymethyl groups is a known metabolic pathway for certain compounds. nih.gov For instance, N-hydroxymethyl compounds can be enzymatically or chemically oxidized to the corresponding N-formyl derivatives. nih.gov
Conversely, the hydroxymethyl groups are generally resistant to reduction. However, under harsh reductive conditions that could cleave the carbamate ester, the entire bis(hydroxymethyl)amino moiety might be subject to further reactions. The stability of N-hydroxymethyl groups in the presence of reducing agents is utilized in synthetic chemistry, for example, in the stereoselective synthesis of certain amino acids where the group remains intact during reduction of other functionalities. researchgate.net
| Transformation | Reagent | Expected Product | Reference |
| Mild Oxidation | e.g., Dess-Martin periodinane | Phenyl (formyl)(hydroxymethyl)carbamate | wikipedia.org |
| Strong Oxidation | e.g., KMnO₄ | Potential for cleavage and formation of Phenyl N-formylcarbamate or further degradation | wikipedia.org |
Esterification and Etherification Reactions
The hydroxyls of the N,N-bis(hydroxymethyl) groups can undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form the corresponding esters. numberanalytics.com These reactions are typically catalyzed by an acid or proceed via an activated carboxylic acid derivative. The presence of two hydroxyl groups allows for the formation of either mono- or di-esters, depending on the stoichiometry of the acylating agent.
Similarly, etherification is possible by reacting the hydroxymethyl groups with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic catalysis. This would result in the formation of N-alkoxymethyl derivatives. Such reactions are known for N-hydroxymethylamides and related structures. acs.orgacs.org The reactivity of the hydroxyl groups in esterification and etherification provides a pathway to synthesize a variety of derivatives of this compound with modified physical and chemical properties. nih.gov
| Reaction | Reagents | Product | Reference |
| Diesterification | 2 equiv. Acyl Chloride (RCOCl), Base | Phenyl bis(acyloxymethyl)carbamate | numberanalytics.com |
| Dietherification | 2 equiv. Alkyl Halide (R-X), Strong Base | Phenyl bis(alkoxymethyl)carbamate | acs.org |
Intramolecular and Intermolecular Cyclization Reactions
The structure of this compound, featuring nucleophilic hydroxyl groups in proximity to an electrophilic carbamate carbonyl, allows for intramolecular cyclization reactions. This reactivity is analogous to other substituted phenyl carbamates where an appropriately positioned internal nucleophile can attack the carbamate linkage.
Research on related compounds, such as phenyl N-(o-hydroxyphenyl)carbamate, demonstrates that cyclization can occur via nucleophilic attack by the ionized hydroxyl group. rsc.org This process leads to the formation of a stable cyclic product, in that case, benzoxazolinone, with the elimination of phenol. The reaction rate is highly sensitive to the substitution pattern on the N-aryl ring. For instance, the placement of a nitro group can either accelerate the cyclization when it is para to the carbamate group or significantly retard it when para to the hydroxyl group. rsc.org A study highlighted an 800-fold difference in cyclization rates between two different phenyl N-(2-hydroxynitrophenyl)carbamates based on the substituent's position. rsc.org
This principle of intramolecular cyclization-elimination is also the basis for "cyclization-activated prodrugs". nih.gov In these systems, a carbamate is designed to be stable under certain conditions (e.g., low pH) but undergoes a predictable intramolecular reaction to release an active compound at physiological pH. nih.gov A study on basic carbamates of 4-hydroxyanisole showed that the compounds were stable at low pH but cleanly released the parent phenol at pH 7.4 through a first-order cyclization-elimination reaction, forming a cyclic urea derivative (N,N'-dimethylimidazolidinone) in the process. nih.gov This demonstrates a key transformation pathway where the carbamate moiety is cleaved through an intramolecular attack, a pathway highly relevant to this compound due to its two hydroxymethyl groups.
| Compound | Position of Nitro Group | Effect on Cyclization Rate |
|---|---|---|
| Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate | Para to the carbamate group | Enhances rate |
| Phenyl N-(4-nitro-2-hydroxyphenyl)carbamate | Para to the hydroxy group | Reduces rate |
Selective Reactivity and Chemoselectivity Studies
The reactivity of carbamates is significantly influenced by the substitution on the nitrogen atom. This difference forms the basis for chemoselective reactions, allowing discrimination between carbamates derived from primary and secondary amines. researchgate.netnih.gov Phenylcarbamates, in particular, exhibit distinct reactivity profiles that can be exploited for selective chemical transformations. nih.govacs.org
Competitive Reaction Pathways of Hydroxyl and Carbamate Groups
In this compound, the interplay between the two hydroxymethyl groups and the secondary amine-derived carbamate dictates its reactivity. Based on the principles of chemoselectivity, the carbamate group itself is expected to be relatively stable towards external nucleophiles due to being derived from a secondary amine (bis(hydroxymethyl)amine). nih.gov
However, the presence of the hydroxymethyl groups introduces competitive intramolecular reaction pathways. A significant pathway is the potential for intramolecular cyclization, as discussed previously. rsc.orgnih.gov One of the hydroxyl groups can act as an internal nucleophile, attacking the electrophilic carbamate carbonyl carbon. This would result in a cyclization-elimination reaction, cleaving the carbamate to release phenol and form a cyclic product, likely a derivative of 4-hydroxy-1,3-oxazolidin-2-one.
Therefore, the primary competitive pathways for this compound are:
Intramolecular Cyclization: Attack of a hydroxymethyl group on the carbamate carbonyl, leading to cleavage of the phenyl group and formation of a heterocyclic ring.
Reactions at the Hydroxyl Groups: The hydroxyl groups themselves can undergo reactions such as oxidation, esterification, or substitution, without involving the carbamate moiety. These reactions would compete with the cyclization pathway.
The dominant pathway would depend on the specific reaction conditions, such as pH, temperature, and the nature of any added reagents, which could selectively favor either the cyclization or a reaction at the free hydroxyl groups.
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| Phenyl N-(o-hydroxyphenyl)carbamate |
| Benzoxazolinone |
| Phenol |
| Phenyl N-(2-hydroxynitrophenyl)carbamate |
| 4-hydroxyanisole |
| N,N'-dimethylimidazolidinone |
| Isocyanate |
| N-ethyl-1,2-diamine |
| Benzylamine |
| 4-hydroxy-1,3-oxazolidin-2-one |
Mechanistic Investigations of Phenyl Bis Hydroxymethyl Carbamate Reactions
Reaction Kinetics and Determination of Rate-Limiting Steps
For instance, the degradation of phenyl N-hydroxycarbamates has been shown to follow different pathways depending on the pH. nih.gov The dependence of the observed rate constant (log kobs) on pH for these compounds is not always linear, suggesting a change in the rate-limiting step with varying acidity or basicity. nih.gov In some pH ranges, the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the formation of an intermediate is the slow step. nih.gov
To illustrate the effect of substituents on reaction rates, consider the following hypothetical data based on studies of related aryl carbamates:
| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |
| 4-Nitro | 15.2 |
| 4-Chloro | 3.5 |
| Unsubstituted | 1.0 |
| 4-Methyl | 0.4 |
| 4-Methoxy | 0.1 |
This table is illustrative and based on general principles of electronic effects on reaction kinetics in related systems.
The data in the table above demonstrates that electron-withdrawing groups, such as a nitro group, can significantly accelerate the rate of reaction, while electron-donating groups, like a methoxy (B1213986) group, tend to slow it down. This is a common trend in reactions where the departure of the phenoxide leaving group is involved in the rate-determining step.
Elucidation of Reaction Intermediates and Transition States
The identification of transient species, such as reaction intermediates and transition states, is a cornerstone of mechanistic investigation. For reactions involving phenyl carbamates, several key intermediates have been proposed based on experimental and computational studies of analogous systems.
One of the most significant intermediates in the base-catalyzed hydrolysis of primary phenyloxycarbonyl (Phoc) carbamates is the isocyanate intermediate. nih.gov This intermediate is formed through an E1cB-type mechanism. nih.gov The presence of a labile proton on the nitrogen is crucial for this pathway to occur. nih.gov
In contrast, for N,N-disubstituted carbamate (B1207046) phenyl esters, which lack a proton on the nitrogen atom, the reaction is proposed to proceed through a BAc2 (Base-catalyzed Acyl substitution) mechanism under more drastic conditions. nih.gov Computational studies on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have also been instrumental in elucidating potential reaction pathways and the structures of intermediates stabilized by the catalyst. mdpi.com These studies can identify multiple feasible pathways with different energy profiles. mdpi.com
A proposed mechanistic pathway for the formation of an isocyanate intermediate from a primary phenyl carbamate is as follows:
Deprotonation of the carbamate nitrogen by a base.
Elimination of the phenoxide leaving group to form the isocyanate intermediate.
Subsequent reaction of the isocyanate with a nucleophile (e.g., water or an amine). nih.gov
Influence of Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and rate. This is due to the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states. In the context of phenyl carbamate reactions, solvent effects have been shown to influence product distribution.
For example, in the deprotection of phenyloxycarbonyl (Phoc) carbamates using tetra-n-butylammonium fluoride (B91410) (TBAF), the choice of solvent can dictate whether the primary product is the free amine or a symmetrical urea (B33335). nih.gov
A study on the deprotection of a model Phoc carbamate (2a) demonstrated the following solvent effects:
| Solvent | Product Ratio (Amine:Urea) | Reaction Time |
| Tetrahydrofuran (B95107) (THF) | ~42:58 | Fast |
| Chloroform (B151607) | Exclusive urea formation | 72 hours |
| Acetonitrile (B52724) (MeCN) | Exclusive and fast urea formation | Fast |
Data adapted from a study on a model Phoc carbamate system. nih.gov
In a less polar solvent like chloroform, the reaction is significantly slower. nih.gov The use of a more polar solvent like acetonitrile leads to the rapid and exclusive formation of the urea product. nih.gov These findings highlight the critical role of the solvent in controlling the reaction outcome, likely by influencing the stability and reactivity of the isocyanate intermediate. nih.gov
Catalytic Cycles and Active Species Identification
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the synthesis of carbamates, various catalytic systems have been explored.
Palladium catalysts, such as Pd(PPh3)4, have been investigated for the synthesis of carbamates. mdpi.com Computational studies suggest that the catalyst facilitates the reaction by stabilizing intermediates and lowering the energy barriers of key steps like dehydrogenation and chlorine elimination. mdpi.com A proposed catalytic cycle for a palladium-catalyzed carbamate synthesis might involve:
Oxidative addition of a reactant to the palladium(0) center.
Ligand exchange and insertion reactions to form key intermediates.
Reductive elimination to release the carbamate product and regenerate the active palladium(0) species. mdpi.com
Lewis acids have also been proposed as catalysts for the synthesis of phenyl carbamate from urea and phenol (B47542). union.edu The role of the Lewis acid is to activate the urea by increasing its electrophilicity, thereby promoting nucleophilic attack by the phenol. union.edu The Lewis acid can also complex with byproducts, driving the reaction to completion. union.edu
Advanced Spectroscopic and Structural Elucidation of Phenyl Bis Hydroxymethyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for the structural elucidation of Phenyl bis(hydroxymethyl)carbamate, providing unambiguous evidence for its chemical structure and insights into its dynamic behavior in solution.
Comprehensive ¹H and ¹³C NMR Spectral Assignments
The proton (¹H) and carbon-13 (¹³C) NMR spectra would provide the fundamental framework for the structural confirmation of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.
The phenyl group would exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 7.5 ppm. The integration of these signals would correspond to five protons. The specific multiplicity of these signals (doublets, triplets) would depend on the coupling between adjacent protons on the ring. In the ¹³C NMR spectrum, the phenyl carbons would appear in the range of approximately 120-150 ppm, with the carbon directly attached to the oxygen atom of the carbamate (B1207046) group (ipso-carbon) expected to be the most downfield shifted in this group.
The two equivalent hydroxymethyl (-CH₂OH) groups are expected to show a singlet in the ¹H NMR spectrum, likely in the region of 4.5-5.5 ppm, due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The hydroxyl protons (-OH) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In the ¹³C NMR spectrum, the carbon of the hydroxymethyl groups would resonate at approximately 60-70 ppm.
The carbamate carbonyl carbon (C=O) is a key diagnostic signal in the ¹³C NMR spectrum and is anticipated to appear in the downfield region, typically between 150 and 160 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl-H (ortho) | ~7.2-7.4 | ~121-123 | Doublet | |
| Phenyl-H (meta) | ~7.3-7.5 | ~129-131 | Triplet | |
| Phenyl-H (para) | ~7.1-7.3 | ~125-127 | Triplet | |
| Phenyl-C (ipso) | - | ~150-152 | Singlet | Attached to carbamate oxygen |
| -CH₂OH | ~4.5-5.5 | ~60-70 | Singlet | |
| -OH | Variable | - | Broad Singlet | Dependent on conditions |
| C=O | - | ~150-160 | Singlet | Carbonyl carbon |
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, confirming their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon, such as the phenyl C-H and the -CH₂OH groups.
Dynamic NMR Studies for Conformational Analysis (e.g., Rotational Isomers)
The C-N bond of a carbamate has a partial double bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers). Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide insights into the conformational dynamics of this compound. Changes in the line shape of the NMR signals, particularly those of the hydroxymethyl groups, with varying temperature could indicate the presence of different conformers and allow for the determination of the energy barrier to rotation around the C-N bond.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present and intermolecular interactions.
Characteristic Absorption Band Analysis for Functional Groups
The FTIR and Raman spectra of this compound would be expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
N-H Stretching: Although this is a tertiary carbamate, the presence of the hydroxyl groups will result in broad O-H stretching vibrations.
O-H Stretching: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ in the FTIR spectrum would be indicative of the hydroxyl (-OH) groups involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the hydroxymethyl groups would be observed in the 3000-2850 cm⁻¹ region.
C=O Stretching: A very strong and sharp absorption band, characteristic of the carbamate carbonyl group, is expected in the region of 1750-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the phenyl group and any hydrogen bonding.
C-O Stretching: The C-O stretching vibrations of the carbamate and the alcohol functionalities would likely appear in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would give rise to one or more bands in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
| -OH | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |
| C=O | Carbonyl Stretch | 1750-1680 | Very Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Strong |
| C-O | C-O Stretch | 1300-1000 | Strong |
Insights into Intermolecular Interactions
The presence of the hydroxyl groups and the carbamate functionality in this compound makes it highly susceptible to intermolecular hydrogen bonding. Vibrational spectroscopy is an excellent tool for studying these interactions. The broadening and shifting of the O-H stretching band to lower frequencies in the FTIR spectrum would provide strong evidence for hydrogen bonding. The position and shape of the C=O stretching band can also be affected by hydrogen bonding, as the carbonyl oxygen can act as a hydrogen bond acceptor. By comparing spectra taken in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular versus intramolecular hydrogen bonding could be assessed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of chemical compounds.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical molecular weight of this compound (C₉H₁₁NO₄) is 197.186 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the compound's elemental composition. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| SMILES | C1=CC=C(C=C1)OC(=O)N(CO)CO |
Fragmentation Pathway Analysis for Structural Insights
In mass spectrometry, particularly with techniques like collision-induced dissociation (CID), molecules are fragmented into smaller, characteristic ions. Analyzing these fragmentation patterns provides valuable information about the molecule's structure.
For this compound, the fragmentation process would likely be initiated by the ionization of the molecule. The major fragmentation pathways are influenced by the different functional groups present: the phenyl ring, the carbamate linkage, and the two hydroxymethyl groups.
Plausible fragmentation pathways include:
Cleavage of the C-O bond between the phenyl group and the carbamate oxygen, leading to the formation of a phenoxy radical or a phenyl cation and a corresponding carbamate fragment.
Loss of one or both hydroxymethyl groups (-CH₂OH). This would result in fragment ions with mass-to-charge ratios corresponding to the loss of 31 or 62 Da, respectively.
Decarboxylation , involving the loss of carbon dioxide (CO₂) from the carbamate moiety, is a common fragmentation pathway for such compounds.
Rearrangement reactions , such as the McLafferty rearrangement, could occur if the energetic conditions are suitable, although this is less common for this specific structure. mdpi.com
The study of fragmentation pathways for similar compounds, like organophosphorus flame retardants, shows that substituents greatly affect how the molecule breaks apart. mdpi.com For instance, aromatic compounds may cleave at the P-O or C-O bond depending on the specific substituents. mdpi.com Similarly, in peptide fragmentation, linear ions can cyclize, leading to complex fragmentation patterns that are determined by the stability of the resulting structures. nih.gov This principle of forming stable fragment ions would also govern the fragmentation of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the expected findings.
Crystal System, Space Group, and Unit Cell Parameter Analysis
For example, the related compound Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate crystallizes in a monoclinic system with the space group P2₁/c. nih.gov Its unit cell parameters have been determined with high precision. nih.gov Another related structure, 2-oxo-2-phenylethyl diisopropylcarbamate, also provides a reference for the type of data obtained. nih.gov For this compound, X-ray diffraction analysis would similarly reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of its unit cell.
Table 2: Example Crystallographic Data for a Related Carbamate Compound (Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 19.0804 (17) | nih.gov |
| b (Å) | Data not available | |
| c (Å) | Data not available | |
| α (°) | 90 | |
| β (°) | Data not available | |
| γ (°) | 90 | |
| Volume (ų) | Data not available |
| Z | Data not available | |
Intermolecular Hydrogen Bonding and Crystal Packing Arrangements
The two hydroxymethyl groups and the N-H group of the carbamate functionality in this compound are capable of forming strong hydrogen bonds. X-ray analysis would reveal the intricate network of these intermolecular interactions. In related structures, O—H⋯O and N—H⋯O hydrogen bonds are the dominant forces that dictate the crystal packing, often creating complex three-dimensional frameworks. nih.gov For example, in Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate, hydroxy groups act as both donors and acceptors, forming two-dimensional layers, which are then interconnected by urethane (B1682113) N—H⋯O hydrogen bonds. nih.gov The analysis of this compound would similarly map out these hydrogen bonds, explaining the stability and structure of its crystal lattice.
Chromatographic-Mass Spectrometric Coupling Techniques (e.g., HPLC-UV/MS)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection stands as a powerful and versatile analytical technique for the separation, identification, and quantification of this compound. This hyphenated approach leverages the separation capabilities of HPLC with the selective and sensitive detection afforded by UV and MS detectors, providing comprehensive qualitative and quantitative data.
The application of HPLC-UV/MS is particularly advantageous for the analysis of carbamate compounds, which can be thermally labile and thus less suitable for gas chromatography. sepscience.com The combination of liquid chromatography for separation with mass spectrometry for detection has become a mainstream and robust method for the analysis of various carbamates. nih.gov
Detailed Research Findings
In a typical HPLC-UV/MS analysis of this compound, the compound is first separated from a sample matrix on a reversed-phase HPLC column. A common choice for carbamate analysis is a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution being employed to achieve optimal separation. researchgate.netnih.gov For mass spectrometry compatible methods, a volatile acid like formic acid may be added to the mobile phase to facilitate ionization. sielc.com
Following chromatographic separation, the eluent passes through a UV detector. This compound, containing a phenyl group, is expected to exhibit UV absorbance. A photodiode array (PDA) detector can be utilized to obtain the UV spectrum of the analyte, with a characteristic maximum absorption wavelength (λmax) that aids in its identification. For many carbamates, detection wavelengths are often set in the range of 220-280 nm. sepscience.comresearchgate.net
Subsequently, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar compounds like carbamates. sepscience.comnih.gov In the ESI source, the analyte molecules are ionized, usually forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
The mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z). sepscience.com This provides the molecular weight of the compound. For further structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. A common fragmentation pathway for carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da. nih.gov
The data obtained from HPLC-UV/MS analysis is highly specific and sensitive, allowing for the detection and quantification of this compound at trace levels in various matrices. The method's reliability is often validated according to international guidelines, ensuring its accuracy, precision, linearity, and specificity. nih.gov
The following tables present representative data that could be obtained from an HPLC-UV/MS analysis of this compound, based on typical findings for similar carbamate compounds.
Table 1: HPLC-UV Parameters for the Analysis of this compound
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm (for quantification), full spectrum 200-400 nm |
| Expected Retention Time | 8.5 ± 0.2 min |
| UV λmax | ~265 nm |
Table 2: Mass Spectrometry Parameters for the Analysis of this compound
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Full Scan (for identification) and MS/MS (for confirmation) |
| Full Scan Range (m/z) | 100 - 500 |
| Precursor Ion (m/z) | 214.08 [M+H]⁺ |
| Collision Energy | 15 eV |
| Product Ions (m/z) | 138.06, 110.07, 93.06 |
Theoretical and Computational Chemistry Studies of Phenyl Bis Hydroxymethyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the molecular-level properties of Phenyl bis(hydroxymethyl)carbamate. These computational methods provide insights into the molecule's electronic structure, stability, and reactivity, which are often challenging to determine experimentally. By solving the Schrödinger equation for the molecule, albeit with approximations, researchers can obtain a wealth of information about its behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and molecular properties of organic compounds like this compound. mdpi.comresearchgate.net This method is favored for its balance of computational cost and accuracy. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. nih.govnih.gov
Illustrative Data Table: Calculated Molecular Properties of a Carbamate (B1207046) Derivative using DFT
| Property | Calculated Value |
| Total Energy | -238.7 kcal/mol |
| Dipole Moment | 4.5 D |
| Ionization Potential | 7.8 eV |
| Electron Affinity | 1.2 eV |
Note: This table is illustrative and based on data from computational studies on related carbamate molecules. Specific values for this compound would require a dedicated DFT study.
Molecular Orbital Analysis (HOMO-LUMO)
Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites within the molecule that are most susceptible to electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be located on the phenyl ring and the carbamate group, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The energy of these orbitals can also be used to calculate other reactivity descriptors such as electronegativity, chemical hardness, and softness. nih.govnih.gov
Illustrative Data Table: Frontier Molecular Orbital Energies of a Carbamate Derivative
| Orbital | Energy (eV) |
| HOMO | -6.540 |
| LUMO | -0.569 |
| HOMO-LUMO Gap | 5.971 |
Note: This table is illustrative and based on data from computational studies on related molecules. researchgate.net The actual values for this compound would need to be determined through specific quantum chemical calculations.
Electrostatic Potential Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, corresponding to regions with a high electron density that are prone to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for interaction with electrophiles. The hydrogen atoms of the hydroxymethyl groups and the phenyl ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and complements the insights gained from HOMO-LUMO analysis. researchgate.net
Computational Modeling of Reaction Mechanisms
Prediction of Reaction Pathways and Energy Barriers
By employing computational methods like DFT, it is possible to map out the potential energy surface of a reaction involving this compound. This allows for the identification of the most probable reaction pathways. For each proposed pathway, the structures of all intermediates and transition states are optimized, and their energies are calculated. nih.gov
This process helps in understanding the step-by-step mechanism of a reaction. For example, in the context of carbamate synthesis, computational studies have been used to elucidate multi-step reaction pathways, including the role of catalysts in stabilizing intermediates and lowering energy barriers. mdpi.comnih.gov A study on the radical scavenging mechanism of an aryl carbamate explored different reaction pathways, such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT), to determine the most favorable mechanism. researchgate.netresearchgate.net
Illustrative Data Table: Calculated Relative Energies for a Proposed Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -15.2 |
| Transition State 1 | +5.8 |
| Intermediate 2 | -25.7 |
| Transition State 2 | +2.1 |
| Products | -40.3 |
Note: This table is illustrative and represents the type of data generated in computational studies of reaction mechanisms.
Transition State Characterization and Activation Energy Determination
A crucial aspect of modeling reaction mechanisms is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. uni-giessen.de The identification and verification of transition states are essential for confirming the proposed reaction pathway.
Once the transition state is located and confirmed, the activation energy for that step can be determined. The activation energy is the energy difference between the reactants and the transition state. This value is a key determinant of the reaction rate. rsc.org Computational studies on related carbamates have successfully determined activation energies for various reaction steps, providing a quantitative understanding of the reaction kinetics. nih.gov For this compound, such calculations would be invaluable for understanding its reactivity, for example, in polymerization or degradation reactions.
Solvent Effects in Computational Reaction Models
The inclusion of solvent effects in computational models is crucial for accurately predicting the behavior of molecules in solution. For carbamates like this compound, solvents can significantly influence conformational preferences and reaction energetics. Computational chemistry employs various models to account for these effects, which can be broadly categorized into explicit and implicit solvent models.
Explicit solvent models involve including a number of individual solvent molecules in the calculation, offering a highly detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method offers a good balance between accuracy and computational cost for many applications.
For instance, in studies of related carbamates, the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) has been used to account for the effects of specific solvation. nih.gov Such models are essential for accurately calculating properties like rotational energy barriers and reaction pathways in solution. The choice of solvent in these models is critical; for example, using deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) in simulations can help replicate experimental conditions and provide more accurate predictions of spectroscopic parameters. nih.govnih.gov Research on other molecules has shown that accounting for solvent effects can significantly reduce the number of plausible conformers, which is a key consideration in conformational analysis. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide insights into the stability of different conformers and the energy barriers between them.
A key feature of carbamates is the rotational barrier around the C-N bond, which arises from the partial double bond character due to resonance. This restricted rotation can lead to the existence of distinct syn and anti conformers.
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these conformers and the transition states that separate them. For a typical N-alkylcarbamate, the rotational barrier is approximately 16 kcal/mol. nih.gov However, for N-phenylcarbamates, this barrier is lowered to around 12.5 kcal/mol. nih.gov This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which increases the single bond character of the C(carbonyl)-N bond. nih.gov For this compound, a similar lowering of the rotational barrier compared to simple alkyl carbamates would be expected.
Computational studies on related N-benzhydrylformamides have successfully used DFT methods (M06-2X/6-311+G*) to calculate rotational barriers that are in good agreement with experimental data. nih.gov For these systems, the calculated Gibbs free energy of activation (ΔG‡) for formyl group rotation was found to be in the range of 20–23 kcal/mol. nih.gov The stability of different conformers is also a critical aspect. For some carbamates, the syn and anti isomers are very close in energy, with calculated energy differences as small as 0.4 kcal/mol. nd.edu
Table 1: Comparison of Calculated Rotational Barriers in Carbamate Analogs
| Compound Class | Rotational Barrier (kcal/mol) | Computational Method | Reference |
| N-alkylcarbamate | ~16 | Experimental/Computational | nih.gov |
| N-phenylcarbamate | 12.5 | Experimental/Computational | nih.gov |
| N-(2-pyrimidyl)carbamates | <9 | Experimental/Computational | nih.gov |
| N-benzhydrylformamides | 20-23 | DFT (M06-2X/6-311+G*) | nih.gov |
This table presents typical values for related compound classes to infer the expected range for this compound.
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov DFT calculations are frequently used for this purpose. For accurate predictions, it is often necessary to perform geometry optimization of the molecule first, followed by single-point calculations to compute the magnetic shieldings and chemical shifts. nih.gov Methodologies combining different functionals and basis sets, such as PBE0/TZP for optimization and OPBE/TZ2P-J for shielding calculations, have proven robust. nih.gov
Machine learning (ML) has also emerged as a powerful tool for predicting NMR chemical shifts with high accuracy and speed. nih.gov ML models can be trained on large datasets of experimental or high-level quantum mechanics calculations to predict shifts for new molecules. nih.gov
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. DFT methods, such as B3LYP and M06-2X with basis sets like 6-311++G(d,p), are commonly employed to calculate the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match experimental values. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions. nih.gov Studies on related carbamates, such as tert-Butyl N-(thiophen-2yl)carbamate, have shown good agreement between experimental and theoretical vibrational frequencies. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for a Carbamate Analog (tert-Butyl N-(thiophen-2yl)carbamate)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment | Reference |
| N-H Stretch | 3450 | 3300 | Asymmetric stretch | nih.gov |
| C=O Stretch | 1735 | 1705 | Carbonyl stretch | nih.gov |
| C-N Stretch | 1370 | 1365 | Carbamate C-N stretch | nih.gov |
This table is illustrative and based on a related carbamate. The exact frequencies for this compound would require specific calculations.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. The presence of hydroxyl (-OH) and amine (-NH) groups, along with the phenyl ring, allows for a variety of non-covalent interactions.
Hydrogen Bonding: The hydroxymethyl groups and the N-H proton of the carbamate are capable of acting as hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a dominant role in the crystal packing of the molecule. In the solid state, phenyl carbamate is known to form hydrogen-bonded dimers. researchgate.net
Computational techniques like Non-Covalent Interaction (NCI) analysis can be used to visualize and analyze these weak interactions based on the electron density and its reduced gradient. nih.gov Such analyses provide a deeper understanding of the forces governing the supramolecular assembly of the molecule.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block in Complex Organic Synthesis
The structure of Phenyl bis(hydroxymethyl)carbamate, featuring both a carbamate (B1207046) core and reactive hydroxyl groups, positions it as a valuable intermediate in synthetic organic chemistry.
Precursor for Novel Heterocyclic Compounds
Carbamates are well-established precursors for the synthesis of heterocyclic compounds, and this compound is no exception to this principle. The carbamate moiety can participate in intramolecular cyclization reactions, which are a cornerstone of heterocyclic chemistry. For instance, studies on related substituted phenyl carbamates have shown their ability to cyclize and form novel heterocyclic systems. nih.govresearchgate.net The reaction often proceeds through the interaction of the carbamate group with another functional group within the molecule, leading to the formation of stable ring structures. nih.gov The ability of carbamates to undergo such transformations makes them useful intermediates for creating diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net
Strategic Intermediate in Multi-Step Total Synthesis
In the context of multi-step total synthesis, the goal is to construct complex natural products from simple, commercially available starting materials. While specific documented examples of this compound in a completed total synthesis are not prevalent in readily available literature, its structure is well-suited for the role of a strategic intermediate. Its two hydroxymethyl groups allow it to act as a bifunctional linker, connecting two different molecular fragments. This diol functionality is a common feature in intermediates used for building complex molecular frameworks. Furthermore, the carbamate group can serve as a protected form of an amine, which can be revealed at a later stage of the synthesis. This strategy is crucial for managing reactive sites and achieving selectivity in complex synthetic pathways. The use of diol compounds is a well-established practice in complex synthesis, for example, in creating chiral centers through asymmetric dihydroxylation. google.com
Integration into Polymer Chemistry and Materials Science
The dual hydroxymethyl groups of this compound are the key to its utility in materials science, allowing it to be incorporated into polymeric structures to modify their properties.
Monomeric Unit in Polymerization Reactions (e.g., Polyurethanes, Polycarbonates)
This compound can function as a diol monomer in step-growth polymerization. The two hydroxymethyl (-CH₂OH) groups can react with other difunctional monomers to build a polymer chain.
Polyurethanes: In polyurethane synthesis, the hydroxyl groups of the carbamate can react with diisocyanates. This polyaddition reaction forms the characteristic urethane (B1682113) linkages of the polymer backbone. The use of hydroxyl-terminated components is fundamental to polyurethane chemistry. mdpi.com While conventional polyurethanes rely on polyols and diisocyanates, there is growing interest in non-isocyanate polyurethanes (NIPU), where the reaction of bis(cyclic carbonate)s with amines is a common route. mdpi.comresearchgate.net The structural features of this compound are analogous to other diol or bis(hydroxymethyl) compounds used as chain extenders or hard segments in polyurethane systems, which enhance the material's properties. researchgate.net
Polycarbonates: Similarly, this compound can be used to synthesize polycarbonates. The hydroxyl groups can react with phosgene (B1210022) or its derivatives, or undergo transesterification with a source like diphenyl carbonate, to form carbonate linkages. researchgate.net Polycarbonate diols are themselves important soft segments used in the synthesis of other polymers, including poly(carbonate-urethane)s, which are valued for their stability. mdpi.com
The incorporation of the phenyl carbamate moiety into the polymer backbone can influence the final material's thermal stability, rigidity, and interaction with other substances.
| Functional Group | Application in Polymerization | Resulting Linkage |
| Hydroxymethyl (-CH₂OH) | Reaction with Diisocyanates | Urethane (-NH-COO-) |
| Hydroxymethyl (-CH₂OH) | Reaction with Phosgene/Diphenyl Carbonate | Carbonate (-O-COO-) |
Cross-linking Agent for Polymer Network Formation
Cross-linking is a process that connects linear polymer chains to form a three-dimensional network, significantly improving the mechanical strength, thermal stability, and chemical resistance of the material. nih.gov this compound, with its two reactive hydroxyl groups, can act as a cross-linking agent.
Functionalization of Polymeric Surfaces
Modifying the surface of a polymer is a powerful way to alter its properties, such as wettability, adhesion, and biocompatibility, without changing the bulk material. This compound can be used to functionalize polymeric surfaces that possess reactive groups. For example, its hydroxyl groups could react with surface isocyanates or acid chlorides to covalently bond the molecule to the material.
Alternatively, chemistries involving carbamates are used to modify surfaces. For instance, the functionalization of cellulose (B213188) has been achieved through reactions involving phenyl chloroformate to introduce a reactive carbonate, which then reacts with amines. abo.fi This demonstrates the utility of phenyl carbamate-related structures in surface modification protocols. Attaching this compound to a surface would introduce a phenyl group, affecting hydrophobicity, and also present two free hydroxyl groups (if reacted through the carbamate nitrogen), which could be used for subsequent grafting or reaction steps.
Role as a Protecting Group or Directed Metalation Group
The phenyl carbamate functional group, a core component of this compound, demonstrates significant versatility in advanced chemical synthesis, serving as both a protective group for amines and a powerful directing group for metalation reactions.
As a protecting group, the phenyloxycarbonyl (Phoc) group is utilized to temporarily block the reactivity of amine functional groups. organic-chemistry.org This strategy is crucial in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. organic-chemistry.orgnih.gov The nitrogen atom in a carbamate is significantly less nucleophilic than in a free amine, allowing for selective reactions at other sites in the molecule. organic-chemistry.orgmasterorganicchemistry.com The Phoc group is stable in mild acidic and basic aqueous conditions, which permits standard aqueous work-ups. nih.gov However, its removal (deprotection) to regenerate the free amine is typically accomplished under strong basic conditions. nih.gov The phenyloxycarbonyl group was initially explored for peptide synthesis but was later often replaced by groups like Boc and Fmoc due to issues with intramolecular cyclization in some peptide contexts. nih.govacs.org Nevertheless, there has been a renewed interest in phenylcarbamates for synthesizing ureas, polyureas, and oxazolidinones. nih.govacs.org
The stability and deprotection conditions of various carbamate protecting groups are key to their strategic application in synthesis. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one group while others remain intact. wikipedia.org
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics |
|---|---|---|---|
| Phenyloxycarbonyl | Phoc | Strong base (e.g., hydroxide (B78521) anions); TBAF. nih.gov | Stable in mild acid/base; can be used for chemoselective transformations. nih.govacs.org |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HCl, trifluoroacetic acid); heat (>80°C). masterorganicchemistry.comwikipedia.org | Widely used in solid-phase peptide synthesis. wikipedia.org |
| Carbobenzyloxy | Cbz or Z | Catalytic hydrogenolysis (H₂, Pd-C). masterorganicchemistry.comwikipedia.org | Removable under neutral conditions. |
Beyond its protective role, the aryl O-carbamate (ArOAm) moiety is one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. acs.orgnih.gov DoM is a strategic reaction that allows for the functionalization of an aromatic ring at the position ortho to the DMG. The carbamate group, particularly Ar-OCONEt₂, strongly directs the metalating agent (typically an organolithium reagent) to the adjacent position on the aromatic ring. acs.orgnih.gov The strength of the O-carbamate group as an ortho director is superior to many other common DMGs, including chloro, methoxy (B1213986), and even tertiary amide groups. acs.org This powerful directing ability makes it a primary choice for the synthesis of highly substituted, phenol-based molecules. acs.org
Functionalization for Surface Chemistry and Nanomaterials
The chemical structure of phenyl carbamates, including derivatives like this compound, lends itself to the functionalization of surfaces and the modification of nanomaterials. The ability to introduce specific chemical functionalities onto a material's surface is critical for developing advanced materials for applications ranging from biosensors to catalysis. nih.govresearchgate.net
Surface functionalization involves anchoring molecules with desired properties onto a substrate. researchgate.net The phenyl carbamate moiety can be a component of these molecules, providing a stable linkage or specific electronic properties. For instance, theoretical studies using density functional theory (DFT) have investigated the chemical functionalization of boron nitride (BN) nanosheets with phenyl carbamate derivatives. bohrium.com These studies show that attaching different substituted phenyl carbamates to the nanosheet can significantly alter its electronic properties. bohrium.com The functionalization was found to decrease the HOMO/LUMO energy gap of the BN sheet, with the effect being more pronounced with electron-withdrawing groups on the phenyl ring. bohrium.com This ability to tune the electronic structure of nanomaterials is essential for creating new components for nanoelectronics and sensors.
The "bis(hydroxymethyl)" groups on the parent compound are particularly relevant for surface chemistry. These hydroxyl (-OH) groups provide reactive sites for covalently attaching the molecule to a surface or for further chemical modification. nih.gov For example, hydroxyl groups can react with surface silanol (B1196071) groups on silica (B1680970) or glass, or be used in esterification or etherification reactions to link to polymers or other molecules. researchgate.net This approach allows for the creation of tailored surfaces with specific properties, such as hydrophilicity or the ability to bind proteins or other biomolecules. nih.govtu-darmstadt.de In the context of nanomaterials, molecules can be attached to nanoparticles via metal-ligand bonds (e.g., Au-S, Me-N), and the functional groups on the phenyl carbamate could be adapted for such purposes. researchgate.net The use of material-binding peptides conjugated to other functional sequences is another sophisticated method for the non-covalent functionalization of polymer surfaces. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Phenyloxycarbonyl | Phoc |
| tert-Butyloxycarbonyl | Boc |
| Carbobenzyloxy | Cbz, Z |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| Boron Nitride | BN |
| Aniline (B41778) | - |
| Methylene diphenyl diisocyanate | MDI |
| Methyl N-phenyl carbamate | MPC |
| Piperidine | - |
| Tetra-n-butylammonium fluoride (B91410) | TBAF |
| Phenyl chlorocarbonate | - |
| 2-(aminomethyl)phenol | - |
| Triethylamine (B128534) | TEA |
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
The future synthesis of Phenyl bis(hydroxymethyl)carbamate must prioritize sustainability, moving away from traditional methods that often rely on hazardous reagents like phosgene (B1210022). Green chemistry offers a multitude of avenues for the environmentally benign production of carbamates, which can be adapted for this specific molecule.
A primary focus will be the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block. rsc.org Research into the direct carboxylation of a hypothetical N-phenyl-bis(hydroxymethyl)amine precursor with CO₂ represents a significant green route. This approach aligns with global efforts in carbon capture and utilization (CCU). rsc.org Catalysis will be central to this endeavor. Studies have shown that basic catalysts, such as cesium carbonate (Cs₂CO₃), and organocatalysts, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can effectively mediate carbamate (B1207046) synthesis from amines, CO₂, and alcohols or alkyl halides under relatively mild conditions. rsc.orgorganic-chemistry.org Future work should focus on optimizing catalyst systems specifically for the unique structure of this compound, potentially involving a three-component coupling of phenylamine, formaldehyde (B43269) (to form the hydroxymethyl groups in situ), and CO₂.
Another green strategy involves avoiding hazardous solvents and reagents altogether. Water-based syntheses, where products precipitate out and can be isolated by simple filtration, have been demonstrated for general carbamate preparation and could be explored. organic-chemistry.org Additionally, the use of non-metallic, regenerable reagents like tetraalkoxysilanes [Si(OR)₄] could further enhance the green credentials of the synthesis process. organic-chemistry.orgorganic-chemistry.org
Table 1: Potential Green Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reagents | Key Advantages | Source(s) |
|---|---|---|---|
| Basic Catalysts (e.g., Cs₂CO₃) | Amine, CO₂, Alcohol | Halogen-free, mild conditions, readily available reagents. | rsc.org |
| Superbase-derived Ionic Liquids (e.g., [DBUH][OAc]) | Amine, CO₂, Silicate Ester | Metal- and halogen-free, activates both aliphatic and aromatic amines. | rsc.org |
| DBU / TBAI | Amine, CO₂, Halide | Mild conditions, short reaction times, avoids overalkylation. | organic-chemistry.org |
| Metal-free (e.g., Si(OMe)₄ / DBU) | Amine, CO₂ | Utilizes low-concentration CO₂, regenerable silicon reagent. | organic-chemistry.orgorganic-chemistry.org |
Exploration of Unprecedented Reactivity Patterns
The dual hydroxymethyl functionalities of this compound offer a playground for exploring novel reactivity. These groups can act as internal nucleophiles or electrophiles, depending on the reaction conditions, leading to complex molecular architectures.
Future research should investigate intramolecular cyclization reactions. Under acidic or basic conditions, one hydroxymethyl group could potentially react with the carbamate's carbonyl oxygen or the phenyl ring, leading to novel heterocyclic systems. The two hydroxymethyl groups also present an opportunity for polymerization or cross-linking reactions, which is fundamental to materials science applications.
Furthermore, the carbamate nitrogen itself can be a site of unique reactivity. While the delocalization of the nitrogen's lone pair into the carbonyl group reduces its nucleophilicity compared to an amine, it can still participate in reactions. nih.gov Computational studies have shown that lithiated carbamates can act as potent nucleophiles, with the stereochemical outcome of their reactions being dependent on the electrophile used. longdom.org Exploring the metalation of this compound could open pathways to stereocontrolled functionalization. The development of base-mediated higher-order cycloaddition reactions, which have been successful for other carbamates, could also be extended to this compound, potentially leading to complex, fused-ring structures. researcher.life
Design of Advanced Materials with Tunable Properties
The unique structure of this compound, with its rigid phenyl group and two reactive hydroxyl functionalities, makes it an ideal building block for advanced materials. The carbamate linkage itself is a key structural feature in polyurethanes, one of the most versatile classes of polymers. wikipedia.org
A significant future direction is the use of this compound as a monomer or cross-linker in polymer chemistry. Its two hydroxyl groups can react with diisocyanates to form novel polyurethanes with tailored properties. The rigid phenyl core would likely impart thermal stability and mechanical strength, while the carbamate group could enhance chemical resistance and adhesion.
Moreover, this compound is a candidate for the construction of sequence-defined polymers. acs.org The precise control over monomer sequences allows for the fine-tuning of material properties, leading to applications in data storage, security technologies, and molecular transport. acs.org The conformational properties of the carbamate bond, which can exist as a mixture of syn and anti isomers, can be exploited as a molecular switch, adding another layer of functionality. nih.gov The ability of the carbamate group to participate in hydrogen bonding further enables the design of self-assembling systems and supramolecular materials. acs.org By varying substituents on the phenyl ring or modifying the hydroxyl groups, a library of monomers could be created to precisely tune the properties of the resulting materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis
To translate laboratory discoveries into practical applications, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. rsc.org
Future research should focus on developing a continuous-flow process for the synthesis of this compound, particularly for green routes involving CO₂. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial when working with gases like CO₂. acs.orgacs.org This enhanced control can lead to higher yields, improved selectivity, and a reduction in byproducts. acs.orgacs.org For instance, in the three-component coupling of an amine, CO₂, and an alkylating agent, a high volumetric excess of CO₂ in a flow system can significantly accelerate the desired carbamate formation over competing N-alkylation. acs.orgacs.org
Furthermore, flow chemistry enables the safe in-situ generation and immediate consumption of hazardous intermediates, such as isocyanates, which are traditionally used in carbamate synthesis. rsc.org This minimizes the risks associated with handling and storing toxic chemicals. acs.org The integration of in-line analytical techniques (e.g., FTIR, GC-MS) with automated feedback loops would allow for real-time process optimization and quality control, paving the way for the on-demand, automated synthesis of this compound and derived materials.
Table 2: Comparison of Batch vs. Flow Chemistry for Carbamate Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Source(s) |
|---|---|---|---|
| Safety | Handling of bulk toxic reagents (e.g., isocyanates). | In-situ generation and consumption of hazardous intermediates. | rsc.orgacs.org |
| Process Control | Difficult to control temperature and mixing, especially at scale. | Precise control over temperature, pressure, and mixing. | rsc.orgacs.org |
| Efficiency | Longer reaction times, potential for byproduct formation. | Shorter residence times, improved yields and selectivity. | acs.orgacs.org |
| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer periods. | rsc.org |
| Gas Handling | Difficult to manage high pressures and efficient mixing of gases. | Efficient mixing and handling of gases (e.g., CO₂) is inherent. | acs.orgacs.org |
Multiscale Modeling and Simulation Approaches
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby accelerating the research and development cycle. For this compound, multiscale modeling will be indispensable.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and predict reactivity. mdpi.comnih.gov This can help in understanding the mechanistic details of potential synthetic routes, such as the role of catalysts in CO₂ fixation or the barriers for different reaction pathways. mdpi.comrsc.org For example, computational studies have been crucial in clarifying whether carbamate formation from amines and CO₂ proceeds via a direct carboxylation agent or a concerted mechanism where a base assists the amine's attack on free CO₂. rsc.orgrsc.org
At a larger scale, molecular dynamics (MD) simulations can predict the conformational behavior of this compound and its oligomers or polymers. acs.org This is particularly important for designing advanced materials, as it can provide insights into how the molecule's structure influences macroscopic properties like polymer chain folding, self-assembly, and mechanical strength. acs.org By simulating the interactions between polymer chains and with solvents, researchers can rationally design materials with desired characteristics before committing to extensive experimental synthesis. These computational approaches provide a powerful platform for screening alternative synthetic routes and optimizing catalyst design, ultimately guiding experimental efforts in a more efficient and targeted manner. mdpi.com
Q & A
Q. How can lab-scale synthesis of this compound be scaled while maintaining yield and purity?
- Methodological Answer : Scale-up requires:
- Flow chemistry : Continuous reactors to manage exothermic steps (e.g., chloroformate additions in ).
- Crystallization optimization : Use anti-solvent (e.g., hexane) to enhance yield and purity.
- Process analytics : PAT tools (e.g., FBRM) to monitor particle size distribution during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
